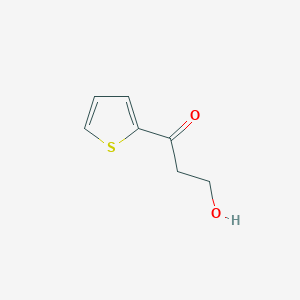

3-Hydroxy-1-(thiophen-2-yl)propan-1-one

Description

Significance of Thiophene-Containing Propanone Scaffolds in Organic Chemistry and Related Fields

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a key building block in the development of new chemical entities. eprajournals.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a feature often exploited in medicinal chemistry to enhance biological activity or modify physicochemical properties. cognizancejournal.com The thiophene nucleus is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. nih.govrsc.org Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. cognizancejournal.combohrium.comnih.gov

The propanone scaffold, when linked to a thiophene ring, creates a class of compounds with significant potential. The carbonyl group of the propanone unit can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives. nih.gov Furthermore, the presence of a hydroxyl group, as in 3-Hydroxy-1-(thiophen-2-yl)propan-1-one, introduces a key functional group that can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, which are crucial for biological interactions. nih.gov

In the realm of materials science, thiophene-based materials are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), owing to their excellent electron transport properties. researchgate.netnumberanalytics.com

Historical Trajectory and Evolution of Research on this compound

While specific historical research exclusively focused on this compound is not extensively documented in early literature, its synthesis and study are rooted in the broader history of thiophene chemistry. The discovery of thiophene itself dates back to 1882 by Viktor Meyer. nih.gov The development of synthetic methods for thiophene derivatives, such as the Paal-Knorr synthesis and Gewald aminothiophene synthesis, paved the way for the creation of a vast number of thiophene-containing compounds. pharmaguideline.com

Early research on related structures, such as chalcones containing a thiophene ring, provided insights into the reactivity and potential biological activity of such scaffolds. For instance, the synthesis of compounds like 1,3-di(thiophen-2-yl)propenone has been reported, which shares a similar carbon framework. nih.govsigmaaldrich.com The investigation of Mannich bases derived from 2'-hydroxyacetophenone (B8834) has also contributed to the understanding of reactions leading to propanone structures. researchgate.net

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, including adaptations of the Fiesselmann thiophene synthesis and aldol (B89426) condensation reactions. smolecule.com The Fiesselmann synthesis, developed in the 1950s, is a fundamental method for producing thiophene derivatives with hydroxyl and carboxylic acid functionalities. smolecule.com

Current State-of-the-Art and Identified Knowledge Gaps in this compound Research

Current research continues to explore the synthesis and potential applications of thiophene derivatives. Modern synthetic strategies focus on developing more efficient, regioselective, and environmentally friendly methods. mdpi.comorganic-chemistry.org This includes the use of metal-catalyzed cross-coupling reactions and novel cyclization techniques. nih.gov

In the context of this compound, contemporary research efforts are likely directed towards:

Asymmetric Synthesis: Developing methods to produce enantiomerically pure forms of the compound, which is crucial for understanding its biological activity as different stereoisomers can have vastly different effects.

Derivatization: Using the hydroxyl and carbonyl groups as handles for further chemical modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

Biological Screening: Investigating the potential of this compound and its derivatives as inhibitors of various enzymes or as ligands for specific receptors, drawing inspiration from the known activities of other thiophene-containing molecules. For example, a related chalcone (B49325) derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, has been shown to have anti-inflammatory properties. nih.gov

A significant knowledge gap remains in the comprehensive biological characterization of this compound. While the foundational chemistry is established, detailed studies on its specific biological targets, mechanism of action, and potential therapeutic applications are not yet widely published. Further research is needed to fully elucidate its pharmacological profile.

Interdisciplinary Relevance of this compound Research

The study of this compound holds relevance across multiple scientific disciplines:

Organic Chemistry: The synthesis and reactivity of this compound contribute to the fundamental understanding of heterocyclic chemistry and the development of new synthetic methodologies. mdpi.com

Medicinal Chemistry: As a scaffold, it serves as a starting point for the design and synthesis of new drug candidates targeting a range of diseases. bohrium.comnih.gov The thiophene moiety is a well-established pharmacophore. nih.govrsc.org

Pharmacology: Detailed investigation of the compound's biological effects is essential to identify potential therapeutic uses and understand its interactions with biological systems.

Materials Science: Although less explored for this specific molecule, the inherent properties of the thiophene ring suggest potential for incorporation into novel organic materials with interesting electronic or optical properties. researchgate.netmdpi.com

Chemical Biology: The compound could be developed into a chemical probe to study specific biological pathways or protein functions.

The interdisciplinary nature of research on this and related thiophene derivatives underscores the collaborative efforts required to unlock their full potential.

Structure

3D Structure

Properties

Molecular Formula |

C7H8O2S |

|---|---|

Molecular Weight |

156.20 g/mol |

IUPAC Name |

3-hydroxy-1-thiophen-2-ylpropan-1-one |

InChI |

InChI=1S/C7H8O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5,8H,3-4H2 |

InChI Key |

HBOLQXHOFBSYRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxy 1 Thiophen 2 Yl Propan 1 One

Retrosynthetic Analysis of 3-Hydroxy-1-(thiophen-2-yl)propan-1-one Target Structure

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary bond disconnections are considered logical starting points for devising synthetic routes.

The first key disconnection is the carbon-carbon bond between the carbonyl carbon (C1) and the adjacent methylene (B1212753) carbon (C2). This leads to a thiophene-based nucleophile, such as a 2-thienyl Grignard or organolithium reagent, and a three-carbon electrophilic synthon containing a hydroxyl group or a protected equivalent, like 3-hydroxypropanoic acid or its derivatives. This approach falls under the category of nucleophilic acyl substitution or addition to an aldehyde followed by oxidation.

The second strategic disconnection is the carbon-carbon bond between the C2 and C3 carbons. This disconnection points towards an aldol-type reaction, where 2-acetylthiophene (B1664040) provides the enolate (or equivalent) and formaldehyde (B43269) serves as the electrophile. Alternatively, this disconnection suggests a Michael addition pathway, where a nucleophile adds to an α,β-unsaturated ketone precursor, such as 1-(thiophen-2-yl)prop-2-en-1-one.

These retrosynthetic pathways form the foundation for the various synthetic methodologies discussed in the following sections.

Classical and Established Synthetic Routes to this compound

Several classical organic reactions have been successfully adapted for the synthesis of this compound.

Directed Aldol (B89426) Condensation Approaches

The aldol condensation is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound from two carbonyl-containing reactants. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, the most direct approach is a directed aldol reaction between the enolate of 2-acetylthiophene and formaldehyde.

The reaction is typically initiated by treating 2-acetylthiophene with a base, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA), to generate the corresponding enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final this compound product.

A variation of this is the Claisen-Schmidt condensation, which typically involves an enolate reacting with an aldehyde that cannot self-condense. tsijournals.com While often leading to α,β-unsaturated ketones through dehydration, controlling the reaction conditions (e.g., low temperature) can allow for the isolation of the intermediate β-hydroxy ketone. wikipedia.org Studies on the aldol condensation of various hetarylmethyl ketones, including 2-acetylthiophene, with different aldehydes have demonstrated the viability of this method, often with good yields. researchgate.net

Michael Addition Reactions Followed by Functional Group Transformation

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This strategy can be envisioned for the synthesis of this compound in a two-step process.

The first step would be the synthesis of the Michael acceptor, 1-(thiophen-2-yl)prop-2-en-1-one. This precursor can be readily prepared via the Mannich reaction of 2-acetylthiophene, formaldehyde, and a secondary amine, followed by elimination. The subsequent Michael addition of a hydroxide equivalent (e.g., using a protected hydroxylamine (B1172632) followed by reduction) to the α,β-unsaturated system would form the carbon-oxygen bond at the C3 position. However, a more common approach involves the addition of a different nucleophile, such as a malonate ester, followed by decarboxylation and functional group manipulation to install the hydroxyl group, which is a more complex route.

A more direct, albeit less common, conceptual approach would be the conjugate addition of water itself, or a protected form, to the enone. This would require specific catalysts to facilitate the addition to the β-carbon. After the addition, the resulting enol would tautomerize to the desired β-hydroxy ketone.

Nucleophilic Acyl Substitution Strategies Utilizing Thiophene (B33073) Derivatives

This approach involves the reaction of a nucleophilic thiophene derivative with an electrophilic three-carbon acyl compound. nih.govresearchgate.net A common method is to first prepare 2-lithiothiophene by deprotonating thiophene with a strong base like n-butyllithium. This potent nucleophile can then react with a suitable electrophile such as 3-hydroxypropionyl chloride or a protected version like 3-(tert-butyldimethylsilyloxy)propionyl chloride.

If a protected acyl chloride is used, a subsequent deprotection step is required to reveal the hydroxyl group. Alternatively, the 2-lithiothiophene can react with an ester like ethyl 3-hydroxypropanoate. This pathway provides a direct method to construct the core carbon skeleton of the target molecule.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard, Organolithium)

Organometallic reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds. youtube.com The synthesis of this compound can be effectively achieved using these reagents.

One common pathway involves the preparation of a Grignard reagent, 2-thienylmagnesium bromide, from 2-bromothiophene (B119243) and magnesium metal. This Grignard reagent can then be reacted with ethylene (B1197577) oxide. The subsequent nucleophilic attack opens the epoxide ring, yielding 2-(thiophen-2-yl)ethanol after acidic workup. The final step is the oxidation of this primary alcohol to the corresponding ketone, which must be done selectively to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation.

Alternatively, as mentioned in the acyl substitution section, organolithium reagents like 2-thienyllithium (B1198063) can be used. Their reaction with aldehydes or esters provides another reliable route to the target molecule. youtube.com

Advanced Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic approaches are applicable to the synthesis of this compound.

For aldol condensation routes, phase-transfer catalysts like cetyltrimethylammonium bromide can be employed to facilitate the reaction in aqueous media, which is considered an environmentally benign solvent. researchgate.net Furthermore, microwave irradiation has been shown to significantly accelerate the rate of aldol-type reactions, often leading to higher yields in shorter reaction times and sometimes proceeding even without a catalyst.

In the Fiesselmann thiophene synthesis, which constructs the thiophene ring itself, modern modifications have incorporated catalytic systems. For instance, potassium fluoride (B91410) supported on alumina (B75360) (KF/Al2O3) has been used as an efficient and mild catalyst, promoting the reaction under environmentally friendly conditions. smolecule.com While not a direct synthesis of the title compound from a pre-formed thiophene, these advanced methods are crucial for synthesizing substituted thiophene precursors.

The table below summarizes the key starting materials and reaction types for the discussed synthetic strategies.

| Strategy | Key Starting Material 1 | Key Starting Material 2 | Reaction Type |

| Directed Aldol Condensation | 2-Acetylthiophene | Formaldehyde | Aldol Condensation |

| Michael Addition | 1-(Thiophen-2-yl)prop-2-en-1-one | Hydroxide equivalent/Nucleophile | Conjugate Addition |

| Nucleophilic Acyl Substitution | Thiophene | 3-Hydroxypropionyl chloride | Acyl Substitution |

| Organometallic Synthesis | 2-Bromothiophene | Ethylene Oxide | Grignard Reaction & Oxidation |

| Advanced Catalytic Method | 2-Acetylthiophene | Isatin (example) | Microwave-assisted Aldol |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, is a cornerstone for the formation of thiophene-containing compounds. nih.gov These methods are effective for creating the carbon-thiophene bond central to the molecule's structure. Palladium-based systems, for instance, are highly efficient for cross-coupling reactions. smolecule.com The development of active catalysts using palladium(0) with bulky phosphine (B1218219) ligands has facilitated Suzuki-Miyaura polymerizations with thiophene boronic acid pinacol (B44631) esters, demonstrating the power of these catalysts in forming C-C bonds with thiophene rings. smolecule.com Optimization of these systems has led to catalyst loadings as low as 0.1% palladium for coupling thiophene-2-boronic acid pinacol ester with aryl bromides, achieving excellent yields in shorter reaction times compared to traditional catalysts. smolecule.com

Another significant approach involves the dehydrative thioetherification of alcohols with thiols, catalyzed by various metals. chemrevlett.com While not a direct synthesis of the target ketone, these methods are fundamental for creating related sulfur-carbon bonds. For example, zinc iodide (ZnI2) has been used to catalyze the reaction between benzylic alcohols and thiols, yielding thioethers in high yields. chemrevlett.com More recently, zinc chloride (ZnCl2) has been employed as an inexpensive and readily available catalyst for the same purpose under ambient conditions. chemrevlett.com Iron-catalyzed dehydrative coupling of propargyl alcohols with thiols also provides a route to sulfur-containing compounds. chemrevlett.com

Rhodium(II) catalysts have been used in innovative three-component cascade reactions to assemble complex chiral molecules. nih.gov These reactions can involve the formation of a carbonyl ylide, followed by cyclization and olefination, showcasing the versatility of transition metals in orchestrating multiple bond-forming events in a single pot. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(0) / Bulky Phosphine Ligands | Thiophene boronic acid pinacol ester, Aryl bromides | Thiophene-Aryl Compounds | Low catalyst loading (0.1%), high yields, short reaction times. smolecule.com |

| Zinc Iodide (ZnI2) | Benzylic alcohols, Thiols | Thioethers | Inexpensive catalyst, moderate to high yields (71-99%). chemrevlett.com |

| Zinc Chloride (ZnCl2) | Benzylic alcohols, Thiophenols | Alkyl-aryl thioethers | Ambient conditions, catalyst is recoverable and reusable. chemrevlett.com |

| Rhodium(II) | I/P-hybrid ylides, Aldehydes, Carboxylic acids | Chiral 1,3-dioxoles | Asymmetric three-component cascade, high enantioselectivity. nih.gov |

Organocatalytic Asymmetric Synthesis of Enantiopure this compound

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metals. uw.edu.pl These reactions often rely on the formation of chiral enamines or iminium ions to induce stereoselectivity. nih.govthieme-connect.de For the synthesis of enantiopure this compound, aldol or Henry (nitro-aldol) reactions are particularly relevant.

The asymmetric Henry reaction of isatins, catalyzed by C6′-OH cinchona alkaloids, yields 3-hydroxy-2-oxindoles with high enantioselectivity, a structure analogous to the target compound. rsc.org Similarly, a dual-activation protocol using primary amine thiourea (B124793) catalysts has been developed for the aza-Michael-Henry domino reaction to produce chiral 3-nitro-1,2-dihydroquinolines. nih.gov This highlights the potential of bifunctional catalysts that can activate both nucleophile and electrophile.

Domino reactions, which involve multiple bond-forming steps in a single pot, are economically and environmentally attractive. researchgate.net Organocatalytic domino approaches to synthesizing substituted tetrahydrothiophenes have been developed based on aminocatalysis and bifunctional hydrogen-bonding catalysis. researchgate.net For instance, a thia-Michael/aldol domino reaction between 2-mercapto-1-phenylethanone (B1610362) and α,β-unsaturated aldehydes, catalyzed by a proline-derived secondary amine, can yield functionalized tetrahydrothiophenes. researchgate.net

| Catalyst Type | Reaction | Key Intermediate | Relevance to Target Synthesis |

| Cinchona Alkaloids | Asymmetric Henry Reaction | Chiral alkoxide | Synthesis of β-hydroxy carbonyl compounds. rsc.org |

| Primary Amine-Thiourea | Aza-Michael-Henry Domino | Iminium ion and H-bonding | Dual activation for complex cascade reactions. nih.gov |

| Proline-derived Amines | Thia-Michael/Aldol Domino | Enamine | Formation of sulfur-containing heterocycles. researchgate.net |

Biocatalytic Transformations for Selective Synthesis

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes, such as those found in yeast, can perform stereoselective reductions of ketones to produce chiral alcohols. In a relevant example, the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, an intermediate for duloxetine, was achieved using Saccharomyces cerevisiae. researchgate.net The yeast cells were immobilized to enhance their stability and reusability. This biocatalytic reduction of the corresponding β-amino ketone proceeded with high conversion (100%) and excellent enantiomeric excess (>99.0%). researchgate.net This demonstrates the potential for the stereoselective reduction of a precursor like 1-(thiophen-2-yl)propane-1,3-dione or a related β-keto ester to furnish the desired chiral this compound.

Photoredox Catalysis in Propanone Formation

Visible-light photoredox catalysis is a rapidly advancing field that enables the formation of chemical bonds under mild conditions. mdpi.com This strategy is particularly useful for generating radical intermediates. For the synthesis of this compound, photoredox catalysis can be applied to C-S bond formation or to the introduction of the hydroxyalkyl moiety.

The radical thiol-ene reaction, where a thiol is added across a double bond, can be initiated by a photoredox catalyst. beilstein-journals.org A thiyl radical is generated from a thiol through photooxidation, which then adds to an alkene. beilstein-journals.org This method has been used to create a variety of thioethers. beilstein-journals.org Another strategy involves using α-hydroxy carboxylic acids as precursors for α-hydroxy radicals via visible-light-mediated oxidative decarboxylation. uniba.it These radicals can then add to Michael acceptors in a direct decarboxylative Giese reaction, providing a route to install a hydroxyalkyl group. uniba.it This approach could be envisioned starting from a thiophene-containing acceptor. Furthermore, merging photoredox catalysis with transition metal catalysis, such as palladium, allows for highly modular radical cascade reactions to forge multiple bonds with high selectivity and stereocontrol. rsc.org

| Photocatalyst | Reaction Type | Key Intermediate | Potential Application |

| Ru(bpz)₃₂ | Thiol-ene reaction | Thiyl radical | Anti-Markovnikov addition of thiols to alkenes. beilstein-journals.org |

| 4CzIPN | Decarboxylative Giese Reaction | α-hydroxy radical | Hydroxyalkylation of Michael acceptors. uniba.it |

| Palladium phosphine complexes | Radical cascade | Alkyl/aryl radical | Three-component coupling with high stereocontrol. rsc.org |

Stereoselective and Enantioselective Syntheses of this compound

Achieving control over the stereochemistry of this compound is paramount for its use in stereospecific applications. This is accomplished through diastereoselective and enantioselective synthetic methods.

Chiral Auxiliaries and Chiral Reagents in Diastereoselective Synthesis

A classic strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The auxiliary is typically derived from an inexpensive, natural chiral source and can be removed and recovered after the desired transformation. researchgate.netsigmaaldrich.com

For the synthesis of a β-hydroxy ketone like the target compound, a chiral auxiliary could be attached to a precursor molecule to control an aldol condensation. Evans' oxazolidinone auxiliaries are widely used for this purpose. wikipedia.org An N-acyl oxazolidinone can be enolized and reacted with an aldehyde (like thiophene-2-carbaldehyde) to generate syn-aldol adducts with high diastereoselectivity. wikipedia.org The stereochemistry is directed by the bulky substituent on the oxazolidinone ring, which blocks one face of the enolate. After the reaction, the auxiliary can be cleaved to reveal the chiral β-hydroxy acid, which can then be converted to the target ketone. Other auxiliaries like pseudoephedrine can also be used to form chiral amides, which direct the diastereoselectivity of alkylation and aldol reactions. wikipedia.org

| Chiral Auxiliary | Typical Reaction | Stereochemical Control |

| Evans' Oxazolidinones | Aldol Condensation | Formation of syn-aldol products via a (Z)-enolate. wikipedia.org |

| Pseudoephedrine | Alkylation / Aldol | Addition product is syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | Directs addition to give the anti adduct as the major product. wikipedia.org |

Asymmetric Catalysis for Enantiomeric Excess Control

Asymmetric catalysis is a more atom-economical approach to generating enantiomerically enriched products, as it uses a substoichiometric amount of a chiral catalyst. uw.edu.pl This can be achieved with chiral metal complexes or organocatalysts.

Asymmetric hydrogenation of a diketone or β-keto ester precursor is a powerful method. For example, transition metal complexes of chiral bidentate phosphines are used for the asymmetric hydrogenation of β-amino ketones to produce chiral β-amino alcohols with high enantiomeric excess. researchgate.net This approach is directly applicable to the reduction of a suitable precursor to this compound.

The catalytic asymmetric addition of organozinc reagents to aldehydes is another well-established method. nih.gov For instance, the hydroboration of an alkyne followed by transmetalation to zinc can generate an organozinc reagent, which then adds to an aldehyde in the presence of a chiral amino alcohol ligand to afford a chiral secondary alcohol with high enantiomeric excess. nih.gov Applying this logic, the addition of a zinc enolate derived from acetylthiophene to an appropriate electrophile, or the addition of a suitable two-carbon nucleophile to thiophene-2-carbaldehyde, could be controlled by a chiral ligand to produce the target molecule enantioselectively.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is a critical aspect of modern organic chemistry, aiming to reduce environmental impact and enhance sustainability. These principles focus on the use of safer solvents, maximization of atom economy, and the utilization of renewable resources.

Solvent-Free and Aqueous Reaction Media

The choice of solvent is a fundamental component of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. Therefore, developing synthetic routes in alternative, benign media like water or eliminating the solvent altogether is a key objective.

For the synthesis of thiophene derivatives, including intermediates for this compound, significant strides have been made in adopting greener media. One notable approach involves Aldol condensation reactions, which can be performed in aqueous systems. smolecule.com A highly efficient and environmentally friendly method utilizes calcium hydroxide as a catalyst in dilute aqueous ethanol. smolecule.com This reaction demonstrates excellent scalability and allows for direct product isolation through simple solvent evaporation, yielding a product with 96% purity. smolecule.com Another example involves the synthesis of a related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, which was successfully achieved in a 1:1 mixture of methanol (B129727) and water, highlighting the feasibility of using aqueous co-solvent systems. nih.gov

Furthermore, modifications to classical methods like the Fiesselmann thiophene synthesis have incorporated greener catalytic systems that operate under mild, environmentally friendly conditions. smolecule.com The use of potassium fluoride supported on alumina with polyethylene (B3416737) glycol-400 (KF/Al₂O₃/PEG-400) provides a simple and efficient protocol. smolecule.com While not strictly solvent-free, the use of a recyclable catalyst and milder conditions aligns with green chemistry goals.

Inspired by green methodologies for other heterocyclic compounds, solvent-less techniques such as "Grindstone Chemistry" or microwave-assisted synthesis could be explored for this compound. orientjchem.org These methods have proven effective for one-pot multicomponent reactions, often using biodegradable catalysts like tannic acid, which could potentially be adapted for thiophene synthesis. orientjchem.org

Table 1: Green Solvents and Catalytic Systems in Thiophene Derivative Synthesis

| Synthetic Method | Catalyst | Solvent System | Key Green Advantage |

| Aldol Condensation | Calcium Hydroxide (5-10 mol%) | Dilute Aqueous Ethanol | Use of benign solvent, high purity product isolation via evaporation. smolecule.com |

| E1cB Reaction | Sodium Hydroxide (0.1 eq.) | 1:1 Methanol:Water | Utilizes an aqueous co-solvent system, reducing reliance on pure organic solvents. nih.gov |

| Fiesselmann-type Synthesis | KF/Al₂O₃/PEG-400 | Not specified, but system is described as environmentally benign | Mild reaction conditions and high efficiency with a recyclable catalytic support. smolecule.com |

| Grindstone Chemistry (Analogous) | Tannic Acid | Solvent-free | Eliminates solvent use entirely, mechanical activation. orientjchem.org |

| Microwave Synthesis (Analogous) | Tannic Acid | Solvent-free | Reduces reaction times and energy consumption. orientjchem.org |

Atom-Economical and Waste-Minimizing Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and condensation reactions, are central to green synthesis as they minimize the generation of waste byproducts.

Aldol condensation reactions, a potential route to this compound, are inherently atom-economical. smolecule.com In this reaction, an enolate formed from a ketone (like 2-acetylthiophene) adds to an aldehyde, directly forming the β-hydroxy carbonyl structure without the loss of any atoms. smolecule.com This maximizes the incorporation of reactant materials into the final product.

Mechanistic Investigations of Reactions Involving 3 Hydroxy 1 Thiophen 2 Yl Propan 1 One

Elucidation of Reaction Pathways for Functional Group Transformations of 3-Hydroxy-1-(thiophen-2-yl)propan-1-one

The reactivity of this compound is characterized by distinct mechanistic pathways associated with its primary functional groups.

Oxidation: The secondary alcohol in this compound can be oxidized to a ketone, yielding 1-(thiophen-2-yl)propane-1,3-dione. The mechanism of this transformation typically involves the formation of a chromate (B82759) ester when using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The reaction proceeds through the attack of the hydroxyl oxygen on the chromium center, followed by the removal of a proton from the alcohol's carbon by a base (such as pyridine). This elimination step forms the new carbon-oxygen double bond and results in the reduction of the chromium species. The use of milder, anhydrous reagents like PCC is often preferred to prevent over-oxidation or side reactions involving the enolizable ketone. khanacademy.org The chemoselective oxidation of the hydroxyl group in the presence of other reactive sites remains a significant challenge, often requiring protective group strategies or highly specific catalytic systems. nih.gov

Reduction: The reduction of the ketone in this compound to yield thiophene-1,3-diol is highly influenced by the existing hydroxyl group at the β-position. Stereoselective reductions, such as the Narasaka-Prasad reduction, can be employed to achieve high diastereoselectivity. youtube.com This mechanism involves chelation of the β-hydroxy ketone with a Lewis acid (e.g., a dialkylboron alkoxide), forming a stable six-membered cyclic intermediate. This complex locks the conformation of the molecule, and the subsequent delivery of a hydride (from a reducing agent like NaBH4) occurs from the less sterically hindered face, leading to a specific stereoisomer of the diol product. youtube.com The choice of chelating agent and hydride source determines whether the syn or anti diol is formed.

Nucleophilic Addition: The carbonyl group is highly polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. youtube.comkhanacademy.org This intermediate is then protonated, typically by a weak acid in a subsequent workup step, to yield the final alcohol product. youtube.com This reaction can be catalyzed by either acid or base.

Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Acid-catalyzed addition: The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. libretexts.org

Enolization: The carbonyl group of this compound has acidic protons on the adjacent methylene (B1212753) carbon (the α-carbon). In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized intermediate known as an enolate. masterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atom. This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon, forming a new carbon-carbon bond. This reactivity is the basis for reactions like alkylations and aldol (B89426) additions. The formation of the enolate is a reversible process, and the equilibrium between the keto and enol forms is known as keto-enol tautomerism. masterorganicchemistry.com

Electrophilic Aromatic Substitution (SEAr): The thiophene (B33073) ring is an electron-rich aromatic system and is more reactive towards electrophiles than benzene (B151609). e-bookshelf.de Electrophilic substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate (also known as a sigma complex or onium ion) formed during the attack is more stabilized by resonance. researchgate.netresearchgate.net In this compound, the C2 position is occupied. The acyl group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, substitution still predominantly occurs at the other α-position (C5). The mechanism involves the initial attack of an electrophile (E+) on the C5 position, forming the resonance-stabilized sigma complex. In the final step, a proton is lost from the C5 position to restore the aromaticity of the thiophene ring. researchgate.net

Metalation: Thiophene protons are acidic and can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium). The most acidic proton on the thiophene ring is at the α-position. For this compound, the most acidic ring proton is at the C5 position. The reaction with a strong base results in a 5-lithiated thiophene derivative. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups at the C5 position. The hydroxyl group's acidic proton would also react, so an excess of the organolithium reagent or protection of the hydroxyl group is required.

Kinetic and Thermodynamic Profiling of Reactions with this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, general principles can be applied. Reaction rates and outcomes are governed by factors such as temperature, concentration, catalyst, and solvent.

For instance, in electrophilic halogenation of substituted thiophenes, studies have shown that the reaction rate is more significantly influenced by changes in the activation enthalpy (ΔH‡) than the activation entropy (ΔS‡). rsc.org This suggests that the energy barrier of the transition state is the dominant factor controlling the reaction speed.

Industrial processes for thiophene synthesis are optimized by controlling temperature and residence time to maximize yield and minimize thermal decomposition, indicating a balance between kinetic and thermodynamic control. smolecule.com Similarly, in esterification reactions catalyzed by resins, temperature and reactant molar ratios are key parameters for shifting the equilibrium to favor product formation. masterorganicchemistry.com

The following table illustrates hypothetical data for a reaction, such as the esterification of the hydroxyl group, to demonstrate how these parameters are typically reported.

| Parameter | Value | Condition |

| Rate Constant (k) | 1.5 x 10⁻⁴ M⁻¹s⁻¹ | 333 K |

| 4.5 x 10⁻⁴ M⁻¹s⁻¹ | 353 K | |

| Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | N/A |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Exothermic |

| Entropy of Reaction (ΔS) | -120 J/mol·K | Increased Order |

| Equilibrium Constant (Keq) | 8.5 | 353 K, 1:3 molar ratio |

| This is a representative table based on similar chemical reactions; specific values for this compound are illustrative. |

Characterization of Reactive Intermediates and Transition States in this compound Chemistry

The reactions of this compound proceed through various short-lived, high-energy reactive intermediates and transition states. lumenlearning.com While often not directly isolable, their existence is inferred through spectroscopic methods, trapping experiments, and computational modeling.

Tetrahedral Alkoxide Intermediate: In nucleophilic additions to the carbonyl group, the key intermediate is a tetrahedral alkoxide. youtube.com This species has a negatively charged oxygen and an sp³-hybridized carbon that was formerly the sp² carbonyl carbon.

Enolate Intermediate: Base-catalyzed reactions involving the α-carbon proceed via a planar, resonance-stabilized enolate ion. masterorganicchemistry.com This intermediate has nucleophilic character at both the α-carbon and the oxygen atom.

Sigma Complex (Onium Ion): During electrophilic substitution on the thiophene ring, a positively charged carbocation intermediate, known as a sigma complex or arenonium ion, is formed. researchgate.net The positive charge is delocalized across the ring system, with significant resonance stabilization when the attack is at an α-position.

Cyclic Transition States: In stereoselective reductions of the ketone directed by the β-hydroxyl group, the reaction proceeds through a highly ordered, six-membered cyclic transition state involving a Lewis acid. youtube.com This chelated structure dictates the facial selectivity of the hydride attack.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The carbon atom bearing the hydroxyl group (C3) is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)- and (S)-3-Hydroxy-1-(thiophen-2-yl)propan-1-one. This inherent chirality can significantly influence the stereochemical outcome of its reactions.

The most profound influence is seen in reactions of the adjacent carbonyl group. The pre-existing stereocenter at C3 can direct the approach of a nucleophile to one of the two faces (re or si) of the planar carbonyl group. This is known as substrate-controlled diastereoselection.

As mentioned in section 3.1.1, in a Narasaka-Prasad or Evans-Saksena reduction, the stereochemistry of the C3 hydroxyl group is used to direct the formation of a new stereocenter at C1, leading to specific syn or anti diol products with high diastereomeric excess. youtube.com The mechanism relies on the formation of a rigid, chair-like six-membered cyclic transition state where steric interactions are minimized, forcing the incoming hydride to attack from a specific trajectory relative to the existing stereocenter. youtube.com

Similarly, nucleophilic addition to the carbonyl group can be diastereoselective. The stereocenter at C3 can sterically hinder one face of the carbonyl, leading to preferential attack from the less hindered side. The stereochemistry of the product from the reaction of a chiral molecule like this often depends on whether the controlling element is steric hindrance or chelation control with the incoming reagent. chemguide.co.uk

Computational Insights into Reaction Mechanisms and Energy Barriers

Computational studies on related β-hydroxy carbonyl compounds and the synthesis of chalcones (α,β-unsaturated ketones), for which this compound is an intermediate, provide a framework for understanding its reactivity. These studies help to map out potential energy surfaces, identify transition states, and calculate activation energy barriers, offering a molecular-level picture of the reaction pathways.

Formation via Aldol-Type Condensation:

The synthesis of this compound would typically proceed through a Claisen-Schmidt or aldol condensation between 2-acetylthiophene (B1664040) and formaldehyde (B43269). Computational investigations into the Claisen-Schmidt reaction to form chalcones reveal a multi-step process. researchgate.net The mechanism generally involves the deprotonation of the ketone to form an enolate, followed by a nucleophilic attack on the aldehyde. researchgate.netlibretexts.org

A theoretical study on the base-catalyzed Claisen-Schmidt condensation to form 1,3-diphenyl-2-propen-1-one (chalcone) using ab initio calculations highlighted the role of ancillary water molecules in the catalytic process. researchgate.net The study broke down the reaction into two main stages: the activation of acetophenone (B1666503) and its subsequent reaction with benzaldehyde. The formation of the ketol (the β-hydroxy ketone) was found to be an extremely fast step. researchgate.net

Dehydration to α,β-Unsaturated Ketone:

The dehydration of the aldol addition product, such as this compound, leads to the corresponding α,β-unsaturated ketone. This elimination of water is often a subsequent step in aldol condensation reactions, particularly under heating or acidic/basic conditions. libretexts.org

Mechanistic discussions on the dehydration of β-hydroxy carbonyl compounds indicate that the process is significantly faster than the dehydration of simple alcohols. youtube.com Under acidic conditions, the mechanism does not typically involve the simple protonation of the hydroxyl group followed by elimination. Instead, protonation of the carbonyl oxygen is favored, leading to the formation of an enol. This enol intermediate facilitates the elimination of water. youtube.com

Computational studies on the acid-catalyzed aldol condensation of aliphatic ketones have employed DFT to calculate the activation energies of the elementary steps. One such study found that the conversion of the β-hydroxy aliphatic ketone from its carbocation intermediate has a significant energy barrier, suggesting it can be a rate-controlling step. mdpi.com

Retro-Aldol Reaction:

The cleavage of a β-hydroxy carbonyl compound back into its constituent aldehyde or ketone and another carbonyl compound is known as the retro-aldol reaction. numberanalytics.com This process is the reverse of the aldol condensation and is significant in both synthetic and biological contexts. numberanalytics.comyoutube.com

Computational studies have been used to evaluate the feasibility of retro-aldol pathways. In one investigation of a complex C-C bond fragmentation, DFT calculations were used to compare a retro-aldol pathway with a retro-carbonyl-ene pathway. nih.gov The study found that despite attempts, a transition state for the uncatalyzed retro-aldol reaction could not be located, suggesting that a base catalyst is likely required for such a transformation. When a base was included in the calculations, the retro-aldol mechanism was predicted to have a higher energy barrier than the alternative pathway. nih.gov

In the context of enzyme design, computational methods have been used to create novel catalysts for the retro-aldol reaction. nih.gov These studies involve modeling the reaction mechanism, which includes the formation of a carbinolamine intermediate followed by carbon-carbon bond cleavage, with active site residues providing acid-base catalysis. nih.gov

The table below summarizes findings from computational studies on analogous reactions, providing an idea of the methodologies used and the types of energetic data obtained.

| Reaction Type | Model System | Computational Method | Key Findings | Reference |

| Claisen-Schmidt Condensation | Acetophenone + Benzaldehyde | MP2/6-31+G(d,p) | The formation of the ketol intermediate is extremely fast, with a very low calculated energy barrier. | researchgate.net |

| Retro-Aldol Reaction | Copper-catalyzed reaction of β-hydroxy ketones with aldehydes | DFT | A full catalytic cycle was constructed, revealing a relatively flat reaction energy profile consistent with mild reaction conditions. | rsc.org |

| Retro-Aldol vs. Retro-Carbonyl-Ene | Complex bridged bicyclic system | DFT | The retro-carbonyl-ene pathway was predicted to be energetically more favorable than the base-catalyzed retro-aldol pathway. | nih.gov |

| Acid-Catalyzed Aldol Condensation | Aliphatic ketone | DFT | The energy barrier for the conversion of the carbocation intermediate to the β-hydroxy ketone was calculated to be 193.15 kJ/mol. | mdpi.com |

These computational investigations into related systems underscore the complexity of the reactions involving β-hydroxy ketones. The specific electronic and steric properties of the thiophene ring in this compound would undoubtedly influence the precise energy barriers of its formation, dehydration, and retro-aldol cleavage. Direct computational analysis of this specific compound would be necessary to quantify these effects and provide a more detailed mechanistic understanding.

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 1 Thiophen 2 Yl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 3-Hydroxy-1-(thiophen-2-yl)propan-1-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances.

Due to the limited availability of direct experimental spectra for this compound in public databases, the following spectral data are predicted based on established chemical shift values for thiophene (B33073) and β-hydroxy ketone fragments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3' | 7.65 | dd | 3.8, 1.1 | 1H |

| H5' | 7.60 | dd | 5.0, 1.1 | 1H |

| H4' | 7.15 | dd | 5.0, 3.8 | 1H |

| H3 | 4.05 | t | 6.2 | 2H |

| H2 | 3.20 | t | 6.2 | 2H |

| OH | 2.50 | br s | - | 1H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) |

| C1 (C=O) | 192.5 |

| C2' | 144.0 |

| C5' | 134.0 |

| C3' | 132.5 |

| C4' | 128.0 |

| C3 | 58.0 |

| C2 | 40.0 |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To confirm the assignments from one-dimensional spectra and to establish connectivity, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene (B1212753) protons at C2 (δ ~3.20 ppm) and the methylene protons at C3 (δ ~4.05 ppm), confirming the propanol (B110389) chain. Correlations would also be seen between the thiophene protons H3', H4', and H5', establishing their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. The HMQC/HSQC spectrum would show cross-peaks connecting each proton signal to its attached carbon signal, providing unambiguous assignment of the carbon skeleton.

Predicted HMQC/HSQC Correlations

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) |

| 7.65 (H3') | 132.5 (C3') |

| 7.60 (H5') | 134.0 (C5') |

| 7.15 (H4') | 128.0 (C4') |

| 4.05 (H3) | 58.0 (C3) |

| 3.20 (H2) | 40.0 (C2) |

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The methylene protons at H2 (δ ~3.20 ppm) showing a correlation to the carbonyl carbon C1 (δ ~192.5 ppm) and the thiophene carbon C2' (δ ~144.0 ppm).

The methylene protons at H3 (δ ~4.05 ppm) correlating to the carbonyl carbon C1.

The thiophene proton H3' (δ ~7.65 ppm) showing correlations to the carbonyl carbon C1 and the thiophene carbons C2', C4', and C5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the protons of the thiophene ring and the methylene protons of the side chain, offering insights into the preferred conformation of the molecule in solution. For instance, a NOE between H3' and the H2 protons would suggest a conformation where the side chain is oriented towards this thiophene proton.

Dynamic NMR Spectroscopy for Conformational Dynamics and Exchange Processes

The propanone side chain of this compound is flexible, and rotation around the C(O)-C2 and C2-C3 bonds may be observable by dynamic NMR techniques. At low temperatures, the rotation around these bonds could become slow enough on the NMR timescale to give rise to distinct signals for different conformers. Variable temperature NMR studies could, therefore, provide information on the energy barriers for these rotational processes. Furthermore, the hydroxyl proton is subject to chemical exchange, the rate of which is dependent on temperature, concentration, and solvent. Dynamic NMR can be used to study the kinetics of this exchange process.

Solid-State NMR for Polymorphic Forms (if applicable)

While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid forms. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish them. Different polymorphs would exhibit distinct ¹³C chemical shifts due to differences in their crystal packing environments. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. Studies on other thiophene-based materials have successfully utilized ssNMR to resolve overlapping resonances and determine molecular orientation. smolecule.comwisc.edu

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass and, by extension, the molecular formula of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₈O₂S, the expected exact masses for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are presented in the table below.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₉O₂S⁺ | 157.0318 |

| [M+Na]⁺ | C₇H₈O₂SNa⁺ | 179.0137 |

The experimental observation of these exact masses would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, likely the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving cleavages adjacent to the carbonyl and hydroxyl groups, as well as fragmentation of the thiophene ring.

Predicted Key Fragmentation Pathways and Product Ions

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 157.03 | 139.02 | H₂O | Ion resulting from dehydration |

| 157.03 | 111.01 | C₂H₄O | Thienoyl cation |

| 157.03 | 83.01 | C₃H₄O₂ | Thiophene cation |

| 111.01 | 83.01 | CO | Thiophene cation |

A primary fragmentation pathway would involve the α-cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of the stable thienoyl cation at m/z 111.01. This ion could further lose carbon monoxide (CO) to yield the thiophene cation at m/z 83.01. Another likely fragmentation is the loss of a water molecule from the protonated molecule, resulting in an ion at m/z 139.02. Cleavage of the C2-C3 bond would also be a probable event. The systematic study of these fragmentation pathways allows for the detailed structural confirmation of this compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Interactions

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intricate network of intermolecular interactions within a molecular system. For this compound, these techniques would be crucial in characterizing the key vibrational modes associated with its thiophene ring, carbonyl group, and hydroxyl group.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Networks

FTIR spectroscopy is particularly sensitive to changes in bond polarity, making it an excellent method for studying hydrogen bonding. In a hypothetical analysis of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H and C=O stretching vibrations. The position and shape of the O-H stretching band, typically found in the 3200-3600 cm⁻¹ region, would provide direct evidence of hydrogen bonding. A broad band would suggest the presence of strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another. In contrast, a sharp peak at higher wavenumbers would indicate free, non-bonded hydroxyl groups. Similarly, the C=O stretching frequency, usually appearing around 1680-1700 cm⁻¹ for aryl ketones, would be expected to shift to a lower frequency upon involvement in a hydrogen bond.

Hypothetical FTIR Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~3400 (broad) | O-H stretch | Indicates intermolecular hydrogen bonding. |

| ~3100-3000 | C-H stretch (aromatic) | Thiophene ring C-H vibrations. |

| ~2950-2850 | C-H stretch (aliphatic) | Propanone backbone C-H vibrations. |

| ~1660 | C=O stretch | Carbonyl group involved in hydrogen bonding. |

| ~1520 & ~1410 | C=C stretch | Thiophene ring vibrations. |

| ~1220 | C-O stretch | Alcohol C-O vibration. |

Raman Spectroscopy for Symmetrical Vibrational Modes and Molecular Structure

Raman spectroscopy, which detects changes in polarizability, is complementary to FTIR and is particularly effective for observing non-polar and symmetric molecular vibrations. For this compound, the Raman spectrum would provide valuable information on the thiophene ring's symmetric breathing modes and the C-S bond vibrations, which are often strong in Raman scattering. The symmetrical stretching of the C=C bonds within the thiophene ring would also be clearly visible. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational landscape of the molecule can be obtained, aiding in a comprehensive structural assignment.

Hypothetical Raman Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~3080 | C-H stretch (aromatic) | Strong, characteristic thiophene C-H vibration. |

| ~1450 | Thiophene ring stretch | Symmetric ring breathing mode. |

| ~1350 | CH₂ deformation | Aliphatic chain vibration. |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It can provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A single crystal X-ray diffraction study of this compound would yield a detailed molecular geometry. This would allow for the precise measurement of all bond lengths, such as the C=O, C-O, C-S, and various C-C and C-H bonds. The bond angles and dihedral angles would define the conformation of the propanone chain relative to the thiophene ring. For instance, the dihedral angle between the plane of the thiophene ring and the carbonyl group would be a key structural parameter.

Hypothetical Bond Length and Angle Data Table

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | ~1.22 |

| C-O (hydroxyl) | ~1.43 |

| C-S (thiophene) | ~1.71 |

| C-C (thiophene) | ~1.37 - 1.45 |

| **Bond Angles (°) ** | |

| O=C-C | ~120 |

| C-C-O (hydroxyl) | ~109 |

| Thiophene-C-C | ~125 |

| Dihedral Angles (°) |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)

The this compound molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying these chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. A CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores (e.g., the thiophene and carbonyl groups) within the chiral environment. The sign and intensity of these Cotton effects could be used to determine the absolute configuration of a given enantiomer, often through comparison with theoretical calculations. Furthermore, the magnitude of the optical rotation would be proportional to the enantiomeric excess (ee) of a sample.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Circular Dichroism (CD) Spectroscopy for Chiral Chromophores

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal is only observed for chiral compounds in the wavelength regions where they absorb light. The resulting CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity ([θ]) against wavelength. The shape, sign, and magnitude of the CD signal, known as a Cotton effect, provide detailed information about the stereochemical environment of the chromophore.

For this compound, the key chromophore is the 2-thienyl ketone moiety. The electronic transitions associated with this group are responsible for the observed CD signals. The thiophene ring itself gives rise to π → π* transitions, while the carbonyl group exhibits a lower energy n → π* transition. The coupling of these transitions within the chiral molecular framework results in a characteristic CD spectrum.

Research Findings:

While specific CD spectroscopic data for this compound is not extensively documented in publicly available literature, the principles of CD spectroscopy allow for a theoretical analysis. The electronic transitions of the 2-acetylthiophene (B1664040) chromophore, a close analogue, are expected to be the primary contributors to the CD spectrum. The thiophene ring typically displays strong absorption bands in the UV region, and the presence of a chiral center alpha to the carbonyl group ensures that these transitions will be CD-active.

The sign of the Cotton effect associated with the n → π* transition of the carbonyl group is often predictable using empirical rules such as the Octant Rule for ketones. The application of the Octant Rule divides the space around the carbonyl group into eight octants, and the sign of the contribution of a substituent to the Cotton effect is determined by the octant it occupies. For a given enantiomer of this compound, the spatial arrangement of the atoms relative to the carbonyl group's nodal planes would predict the sign of the observed Cotton effect. For instance, if the (R)-enantiomer exhibits a positive Cotton effect for the n → π* transition, the (S)-enantiomer would be expected to show a negative Cotton effect of equal magnitude.

A hypothetical CD spectrum for one enantiomer of this compound would likely show a Cotton effect in the region of the carbonyl n → π* transition (typically around 300-330 nm) and more intense Cotton effects at shorter wavelengths corresponding to the π → π* transitions of the thiophene ring.

Hypothetical Circular Dichroism Data

| Electronic Transition | Expected Wavelength Range (nm) | Predicted Sign of Cotton Effect for (R)-enantiomer |

| n → π* (Carbonyl) | 300 - 330 | Positive or Negative |

| π → π* (Thiophene) | 240 - 280 | Positive or Negative |

Note: The signs in this table are hypothetical and would need to be determined experimentally.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a complementary technique to CD spectroscopy that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots molar rotation ([φ]) against wavelength. In regions where the molecule does not absorb light, the ORD curve shows a plain, monotonic change. However, within an absorption band of a chiral chromophore, the curve exhibits a characteristic peak and trough, which is also known as a Cotton effect.

The relationship between CD and ORD is mathematically defined by the Kronig-Kramers transforms. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough. Conversely, a negative CD Cotton effect corresponds to an ORD curve where the trough is at a longer wavelength.

Research Findings:

The analysis of the ORD spectrum would provide valuable information for assigning the absolute configuration of this compound by comparing its Cotton effect to those of structurally related compounds with known stereochemistry. The amplitude and sign of the Cotton effect are sensitive to the conformation of the molecule, particularly the orientation of the substituents around the chiral center and their influence on the chromophore.

By examining the ORD curve in the region of the carbonyl n → π* transition, one could determine the sign of the Cotton effect and apply the Octant Rule to infer the absolute configuration of the enantiomer under investigation. The combination of CD and ORD studies provides a powerful and reliable method for the complete stereochemical elucidation of chiral molecules like this compound.

Hypothetical Optical Rotatory Dispersion Data

| Feature | Wavelength (nm) | Molar Rotation ([φ]) |

| Peak | λ_peak | + (Positive Cotton Effect) or - (Negative Cotton Effect) |

| Trough | λ_trough | - (Positive Cotton Effect) or + (Negative Cotton Effect) |

| Crossover Point (Zero Rotation) | λ_0 | 0 |

Note: The values and signs in this table are for illustrative purposes to demonstrate the expected features of an ORD spectrum and would require experimental verification.

Computational and Theoretical Chemistry Studies on 3 Hydroxy 1 Thiophen 2 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules from first principles. These methods are invaluable for understanding the reactivity, stability, and spectroscopic characteristics of compounds like 3-Hydroxy-1-(thiophen-2-yl)propan-1-one.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be employed to determine its most stable three-dimensional structure (ground state geometry). nih.gov These calculations optimize the positions of all atoms to find the minimum energy conformation.

From this optimized geometry, a wealth of information can be derived. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net In studies of related thiophene (B33073) derivatives, DFT has been used to calculate these electronic properties, providing insights into their potential as, for example, organic semiconductors. mdpi.com For thiophene-based liquid crystals, DFT studies have shown that structural modifications, analogous to the hydroxypropyl side chain in our target molecule, significantly influence the HOMO-LUMO gap and thus the molecule's stability and reactivity. orientjchem.org

Table 1: Representative DFT-Calculated Electronic Properties for a Thiophene Derivative Note: This table presents hypothetical yet representative data for a thiophene derivative, illustrating what would be expected for this compound based on similar compounds.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For even greater accuracy, particularly for understanding complex phenomena like excited-state dynamics, ab initio methods are employed. These methods are based on solving the Schrödinger equation without empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide benchmark-quality electronic energies.

For the thiophene ring itself, ab initio molecular dynamics simulations have been performed to study its behavior upon photoexcitation. researchgate.netrsc.org These studies reveal intricate pathways of relaxation, including ring-opening and intersystem crossing to triplet states, all occurring on an ultrafast timescale. researchgate.netrsc.org Such high-level calculations would be critical for understanding the photochemistry of this compound, for example, in the context of its potential use in photoactive materials. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) offers a computationally efficient way to explore the conformational space of a molecule. youtube.com By representing the molecule as a collection of atoms connected by springs (bonds), MM methods can rapidly calculate the energies of thousands of different conformations.

Identification and Stability of Conformational Isomers

A systematic conformational search, often performed by rotating the single bonds in the side chain of this compound, would identify various low-energy conformers. The relative stability of these isomers would then be more accurately determined using DFT calculations to obtain their energies. It is expected that conformers allowing for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen would be particularly stable. The planarity between the thiophene ring and the carbonyl group is also a key factor, as conjugation influences electronic properties. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which aids in structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. figshare.comglobalresearchonline.net By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum is a robust method for confirming the molecular structure. For thiophene itself, the protons on the ring have characteristic shifts that are well-reproduced by computational methods. chemicalbook.com

Infrared (IR) Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations, again typically performed at the DFT level, provide a set of vibrational modes and their corresponding frequencies and intensities. scielo.org.za For this compound, key predicted vibrations would include the O-H stretch, the C=O stretch of the ketone, and various C-H and C-S stretching and bending modes of the thiophene ring. nih.gov The calculated frequencies are often scaled by a small factor to account for anharmonicity and other systematic errors.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). globalresearchonline.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). scielo.org.za For thiophene derivatives, π-π* transitions are typically responsible for the main absorption bands. orientjchem.org The position of λmax for this compound would be sensitive to the conformation, particularly the degree of conjugation between the thiophene ring and the carbonyl group.

Table 2: Representative Predicted Spectroscopic Data for a Thiophene Derivative Note: This table presents hypothetical yet representative data for a thiophene derivative, illustrating what would be expected for this compound based on similar compounds.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~190 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR Chemical Shift | ~7.5-8.0 ppm | Thiophene Ring Protons |

| IR Frequency | ~1670 cm⁻¹ | C=O Stretch |

| IR Frequency | ~3400 cm⁻¹ | O-H Stretch |

| UV-Vis λmax | ~260 nm | π-π* Transition |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry offers a powerful lens to dissect complex reaction mechanisms, providing a step-by-step understanding of how reactants transform into products. For this compound, these methods can illuminate reactions such as the reduction of its ketone group or other transformations involving the thiophene ring.

A cornerstone of understanding reaction mechanisms is the identification and characterization of the transition state (TS), the highest energy point along the reaction pathway. Computational methods, particularly those based on density functional theory (DFT), are employed to locate these fleeting structures. For a reaction involving this compound, such as the reduction of the ketone to a secondary alcohol, locating the transition state is a critical first step.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS indeed connects the desired chemical species. researchgate.net For instance, in the hydride reduction of this compound, the IRC would trace the path of the hydride ion approaching the carbonyl carbon, leading to the formation of an alkoxide intermediate. The energy profile generated from an IRC calculation reveals the activation energy barrier, a key determinant of the reaction rate.

Table 1: Illustrative Transition State and IRC Data for the Reduction of a Thiophene Ketone

| Parameter | Value | Description |

| Reaction | Ketone Reduction | NaBH₄ reduction of this compound |

| Computational Method | DFT (B3LYP/6-31G*) | A common method for such calculations. |

| Activation Energy (kcal/mol) | 10-15 | A typical range for hydride reduction of a ketone. |

| TS Vibrational Frequency (cm⁻¹) | -1650 | The imaginary frequency corresponding to the C-H bond formation. |

| IRC Path Length (amu½·bohr) | ~10 | The length of the reaction coordinate from reactant to product. |

This table presents hypothetical data based on typical values for similar reactions, as specific experimental data for this compound is not available in the provided search results.

The solvent in which a reaction occurs can significantly influence its rate and outcome. Computational models are used to simulate these solvent effects. For reactions involving this compound, which has both polar (hydroxyl and ketone) and non-polar (thiophene ring) components, the choice of solvent is particularly important.

Two primary models are used to account for solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and a protic solvent like ethanol.

Studies on similar thiophene derivatives have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions. tsijournals.com For example, the reduction of the ketone in this compound would likely be faster in a polar protic solvent that can stabilize the developing negative charge on the oxygen atom.

Table 2: Representative Solvent Effects on the Activation Energy of a Thiophene Ketone Reduction

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 18.2 |

| Cyclohexane | 2.0 | 16.5 |

| Dichloromethane | 8.9 | 14.1 |

| Ethanol | 24.6 | 12.8 |

This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. The values are representative and not specific to this compound.

Quantitative Structure–Activity Relationship (QSAR) Model Development (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.govresearchgate.net For a compound like this compound and its derivatives, QSAR can be a powerful tool for predicting their potential as, for example, enzyme inhibitors. nih.govresearchgate.net A mechanistic QSAR approach aims to use descriptors that have a clear physical or chemical interpretation, providing insights into the underlying mechanism of action. nih.gov

The development of a mechanistic QSAR model for a series of thiophene derivatives, including this compound, would involve the following steps:

Data Set Compilation: A set of thiophene derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. For a mechanistic focus, these would include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These can describe a molecule's ability to engage in electrostatic or orbital-controlled interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These relate to how a molecule fits into a binding site.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which describes the molecule's lipophilicity.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model relating the descriptors to the activity. nih.gov The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external test sets. nih.govnih.gov